5-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the methods used to make aminothiophene derivatives .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. For example, thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Synthesis and Cytotoxicity
- Thiophene sulfonamides, such as those synthesized by Arsenyan, Rubina, and Domracheva (2016), have been studied for their cytotoxic properties against various cancer cell lines, including human fibrosarcoma and breast adenocarcinoma cells (Arsenyan, P., Rubina, K., & Domracheva, I., 2016).
Ocular Hypotensive Activity
- Compounds in this category, like those researched by Prugh et al. (1991), have shown potential in treating glaucoma through their ocular hypotensive activity (Prugh, J. D., Hartman, G., Mallorga, P., Mckeever, B., Michelson, S. R., Murcko, M., Schwam, H., Smith, R., Sondey, J., & Springer, J., 1991).
Antibacterial and Urease Inhibition
- Noreen et al. (2017) explored thiophene sulfonamide derivatives for their urease inhibition and antibacterial activities. These compounds showed significant results in these applications (Noreen, M., Rasool, N., Gull, Y., Nasim, F., Zahoor, A. F., Yaqoob, A., Kousar, S., Zubair, M., Bukhari, I. H., & Rana, U. A., 2017).
Antimicrobial Agents
- Research by Benneche et al. (2011) on thiophenones, which are closely related to thiophene sulfonamides, found that these compounds can reduce biofilm formation by marine bacteria, indicating their potential as antimicrobial agents (Benneche, T., Herstad, G., Rosenberg, M. L., Assev, S., & Scheie, A., 2011).
Antiviral Activity
- The study by Chen et al. (2010) synthesized thiophene sulfonamide derivatives and evaluated their antiviral activity against tobacco mosaic virus, demonstrating potential applications in antiviral research (Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D., & Zhang, Y., 2010).
Endothelin Receptor Antagonists
- Raju et al. (1997) investigated 2-aryloxycarbonylthiophene-3-sulfonamides for their activity as endothelin receptor antagonists, which could have implications in cardiovascular research (Raju, B., Wu, C., Castillo, R., Okun, I., Stavros, F., Chan, M., 1997).
Future Directions
Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S3/c1-7-4-5-17-11(7)8(14)6-13-19(15,16)10-3-2-9(12)18-10/h2-5,8,13-14H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQXGOLHHGRNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide |
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